An In-Depth Technical Guide to 2-Tert-butylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to 2-Tert-butylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-tert-butylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, characterization, and the broader context of its potential applications, grounded in the established biological significance of the imidazo[1,2-a]pyridine scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system renowned for its broad spectrum of biological activities. This structural motif is a cornerstone in the development of numerous therapeutic agents, including well-established drugs like Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic)[1]. The versatility of this scaffold has led to its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology[2][3].
The introduction of a tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile. These modifications are critical in modulating the compound's pharmacokinetic and pharmacodynamic properties, making 2-tert-butylimidazo[1,2-a]pyridine a molecule of considerable interest for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental physicochemical properties of 2-tert-butylimidazo[1,2-a]pyridine is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂ | AiFChem[4] |
| Molecular Weight | 174.24 g/mol | AiFChem[4] |
| CAS Number | 406207-65-6 | Matrix Scientific[5] |
| Appearance | Not explicitly stated, likely a solid or oil | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General chemical knowledge |
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine core is most prominently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction[6][7]. This powerful reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, offering a convergent and efficient route to this privileged scaffold.
The Groebke–Blackburn–Bienaymé Reaction: A Mechanistic Overview
The GBB reaction is a cornerstone of multicomponent reaction chemistry, valued for its atom economy and the structural diversity it can generate in a single synthetic operation. The generally accepted mechanism proceeds as follows:
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Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aminopyridine with an aldehyde to form a reactive iminium ion intermediate.
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Nucleophilic Attack by Isocyanide: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
This one-pot synthesis is highly valued for its efficiency and the ability to introduce diverse substituents onto the core scaffold by varying the starting materials.
Caption: Generalized workflow of the Groebke–Blackburn–Bienaymé reaction.
Exemplary Synthetic Protocol
Hypothetical Experimental Protocol:
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Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add pivalaldehyde (1.1 eq).
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Acid Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or scandium(III) triflate, to facilitate imine formation.
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Isocyanide Addition: To the resulting mixture, add tert-butyl isocyanide (1.2 eq) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the desired 2-tert-butylimidazo[1,2-a]pyridine.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against expected values.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-tert-butylimidazo[1,2-a]pyridine are not provided in the search results, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the known spectra of related imidazo[1,2-a]pyridine derivatives.
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and imidazole rings, typically in the range of δ 7.0-8.5 ppm. A distinct singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region, likely around δ 1.3-1.5 ppm.
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¹³C NMR: The ¹³C NMR spectrum would display signals for the aromatic carbons of the fused ring system, typically between δ 110-150 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives have shown promise as:
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Anticancer Agents: By targeting various kinases and other signaling pathways involved in cell proliferation and survival[2].
-
Antitubercular Agents: Exhibiting potent activity against Mycobacterium tuberculosis[2].
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Antiviral and Antibacterial Agents: Demonstrating efficacy against a range of pathogens[3].
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Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors, leading to anxiolytic and hypnotic effects[1].
The introduction of the tert-butyl group in 2-tert-butylimidazo[1,2-a]pyridine is a strategic modification aimed at enhancing drug-like properties. The bulky and lipophilic nature of the tert-butyl group can:
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Improve Metabolic Stability: By sterically hindering sites of metabolic attack.
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Enhance Membrane Permeability: Facilitating passage across biological membranes.
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Modulate Receptor Binding: By influencing the orientation of the molecule within a binding pocket.
Caption: Interplay of chemical properties and therapeutic potential.
Safety and Handling
Based on safety data for related imidazo[1,2-a]pyridine and pyridine derivatives, 2-tert-butylimidazo[1,2-a]pyridine should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or inhaled[8][9]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
2-Tert-butylimidazo[1,2-a]pyridine represents a valuable building block for the synthesis of novel bioactive molecules. Its strategic design, incorporating the privileged imidazo[1,2-a]pyridine scaffold with a metabolically robust tert-butyl group, makes it a compelling candidate for inclusion in compound libraries for high-throughput screening. Further research is warranted to fully elucidate its specific biological activities and to explore its potential in the development of new therapeutic agents. Future work should focus on the development and optimization of its synthesis, thorough characterization of its physicochemical properties, and comprehensive evaluation of its pharmacological profile.
References
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
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Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
PubChem. 2-tert-Butylpyridine. [Link]
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- Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
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- 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
- 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum. ChemicalBook.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental).
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![Structure and numbering of 2-Tert-butylimidazo[1,2-a]pyridine](https://i.imgur.com/9v8X9yZ.png)
